(2-(4-Chlorophenyl)oxazol-5-yl)methanol
Description
(2-(4-Chlorophenyl)oxazol-5-yl)methanol is a heterocyclic compound featuring an oxazole core substituted at the 2-position with a 4-chlorophenyl group and a hydroxymethyl group at the 5-position. The hydroxymethyl group increases polarity, influencing solubility and hydrogen-bonding capacity. This structural profile makes it a candidate for pharmaceutical and agrochemical applications, though its properties must be contextualized against similar compounds .
Properties
CAS No. |
109544-13-0 |
|---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-5,13H,6H2 |
InChI Key |
NZXIFVVJVOJYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)CO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA)
- Structure : A benzo[d]oxazole (fused benzene-oxazole) derivative with a 4-chlorophenyl group and an ester-linked acetate moiety.
- Key Differences: The fused benzene ring in MCBA increases molecular rigidity and lipophilicity (higher logP) compared to the simpler oxazole in the target compound . The ester group in MCBA may reduce water solubility but enhance metabolic stability. Bioactivity: MCBA was synthesized for anti-psoriatic evaluation, suggesting that benzoxazole derivatives may exhibit enhanced target affinity due to extended π-conjugation .
[3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate
- Structure : A dihydroisoxazole (partially saturated isoxazole) with a 4-chlorophenyl group and a benzenesulfonate ester.
- The benzenesulfonate group introduces strong electron-withdrawing effects, which may alter reactivity compared to the hydroxymethyl group in the target compound. Applications: The sulfonate ester is typically used to enhance compound stability or as a prodrug moiety, contrasting with the direct biological activity implied by the hydroxymethyl group .
Thiazole-Based Hybrid with 4-Chlorophenyl Substituent
- Structure : A thiazole core linked to a 4-chlorophenyl group, a pyrazolyl moiety, and a benzylthio group.
- Key Differences :
- Thiazole’s sulfur atom increases electronegativity compared to oxazole’s oxygen, altering electronic distribution and binding interactions .
- The hybrid structure demonstrated superoxide inhibition (IC50 = 6.2 μM), suggesting that heterocyclic diversity (thiazole vs. oxazole) significantly impacts bioactivity .
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol
- Structure : An oxazole derivative with methyl groups on the phenyl ring and oxazole core.
- The lack of a 4-chloro substituent may decrease lipophilicity and alter metabolic pathways .
Data Table: Comparative Properties
Research Findings and Implications
- Electronic Effects : The 4-chlorophenyl group enhances electron-withdrawing properties, improving binding to hydrophobic pockets in biological targets. However, its absence or replacement (e.g., with methyl groups) reduces this effect .
- Solubility vs. Bioactivity : Hydroxymethyl and ester groups balance solubility and membrane permeability. For instance, MCBA’s ester may prolong half-life, while the target compound’s hydroxymethyl group favors rapid excretion .
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